molecular formula C12H11N B8575325 3-Allylquinoline

3-Allylquinoline

Cat. No. B8575325
M. Wt: 169.22 g/mol
InChI Key: BSHYDOZSHUDNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07365174B2

Procedure details

In an amount of 24.8 mg of copper(I) iodide was added with 9 ml of diethyl ether and 343.5 μl of 3-bromoquinoline, then added dropwise with 1.6 ml of a 1.57 M solution of n-butyllithium in hexane at −78° C., and stirred at −78° C. for 30 minutes. This reaction mixture was added with 71.4 μl of allyl bromide, stirred at −78° C. for 30 minutes, then warmed to 0° C., added with 20 ml of saturated aqueous ammonium chloride, diluted with 20 ml of ethyl acetate, and successively washed twice with 20 ml of saturated aqueous ammonium chloride and once with 20 ml of saturated brine. The organic layer was dried over anhydrous magnesium sulfate, and then filtered. The filtrate was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (dichloromethane to ethyl acetate/hexane (1:1)) to obtain 130 mg of the title compound.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
71.4 μL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
343.5 μL
Type
reactant
Reaction Step Five
Name
copper(I) iodide
Quantity
24.8 mg
Type
catalyst
Reaction Step Five
Quantity
9 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[CH2:12]([Li])[CH2:13][CH2:14]C.C(Br)C=C.[Cl-].[NH4+]>CCCCCC.C(OCC)(=O)C.[Cu]I.C(OCC)C>[CH2:14]([C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:13]=[CH2:12] |f:3.4|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
71.4 μL
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
343.5 μL
Type
reactant
Smiles
BrC=1C=NC2=CC=CC=C2C1
Name
copper(I) iodide
Quantity
24.8 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred at −78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at −78° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 0° C.
WASH
Type
WASH
Details
successively washed twice with 20 ml of saturated aqueous ammonium chloride and once with 20 ml of saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (dichloromethane to ethyl acetate/hexane (1:1))

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)C=1C=NC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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